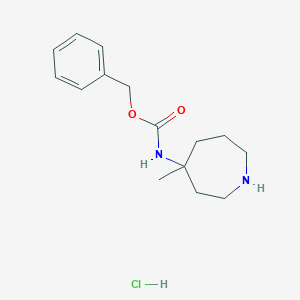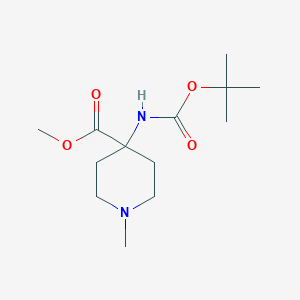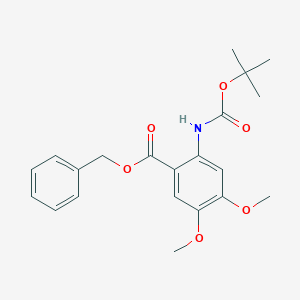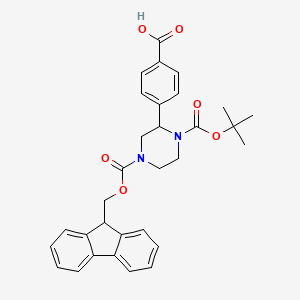
Benzyl (4-methylazepan-4-yl)carbamate HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (4-methylazepan-4-yl)carbamate HCl, commonly known as BZC, is a synthetic drug that has been used in scientific research for decades. BZC is a type of carbamate, a group of compounds that are formed from the reaction of an amine and a carboxylic acid. BZC has a wide range of applications in scientific research, and its mechanism of action and biochemical and physiological effects are well understood.
科学研究应用
BZC has a wide range of applications in scientific research. It has been used in studies of cell metabolism, drug metabolism, and signal transduction. BZC has also been used in studies of enzyme inhibition, enzyme activation, and enzyme regulation. BZC has been used to study the effects of various drugs on the human body, as well as the effects of various environmental factors on the human body. BZC has also been used to study the effects of various drugs on the brain and central nervous system.
作用机制
The mechanism of action of BZC is not fully understood. It is believed that BZC acts as an inhibitor of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. BZC is thought to bind to the active site of these enzymes, preventing them from breaking down acetylcholine and butyrylcholine, respectively. This leads to an increase in the concentration of these neurotransmitters in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of BZC are not fully understood. BZC has been shown to have an inhibitory effect on acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine and butyrylcholine in the body. This can lead to an increase in muscle contraction and an increase in the secretion of certain hormones, such as epinephrine and norepinephrine. BZC has also been shown to have an effect on the release of dopamine and serotonin, which can lead to an increase in alertness and mood.
实验室实验的优点和局限性
BZC has several advantages as a research tool in laboratory experiments. It is relatively inexpensive to produce, and its effects can be easily measured. BZC is also relatively stable, making it easy to store and transport. However, BZC does have some limitations. It has a short half-life, meaning that its effects will not last for a long period of time. In addition, BZC can be toxic at high doses, and should be used with caution in laboratory experiments.
未来方向
There are several potential future directions for BZC research. One potential direction is to investigate the effects of BZC on other enzymes in the body, such as phosphodiesterase and monoamine oxidase. Additionally, further research could be conducted to explore the potential therapeutic uses of BZC, such as its effects on depression, anxiety, and other mental health disorders. Finally, further research could be conducted to investigate the long-term effects of BZC on the body, as well as its potential toxicity at high doses.
合成方法
BZC is synthesized through a process known as carbamate synthesis. This process involves the reaction of an amine and a carboxylic acid to form a carbamate ester. In the case of BZC, the amine is 4-methylazepan-4-yl and the carboxylic acid is HCl. The reaction is carried out in an aqueous medium, and the resulting product is a white crystalline solid.
属性
IUPAC Name |
benzyl N-(4-methylazepan-4-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13;/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSYPKZEQJNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)
![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)




![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)


![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
